1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties
1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxypropyl)-4-piperidinamine, identified by CAS number 179474-79-4, is a key chemical intermediate primarily utilized in the pharmaceutical industry.[1] Its bifunctional nature, containing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and its significant role in drug development, particularly as a precursor to the selective serotonin 5-HT4 receptor agonist, Prucalopride.[1][2]
Chemical and Physical Properties
The fundamental physicochemical properties of 1-(3-Methoxypropyl)-4-piperidinamine are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 179474-79-4 | [3] |
| Molecular Formula | C₉H₂₀N₂O | [3] |
| Molecular Weight | 172.27 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 249 °C | [1] |
| Flash Point | 105 °C | [1] |
| Density | 0.946 g/cm³ | [1] |
| pKa (Predicted) | 10.49 ± 0.20 | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Table 2: Toxicological and Safety Data
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H312, H314, H412 | [3] |
| Signal Word | Danger | [3] |
| Acute Toxicity, Oral (LD50) | < 2000 mg/kg | |
| Acute Toxicity, Dermal (LD50) | ca. 2000 mg/kg | |
| Ecotoxicity (Fish, LC50) | > 100 mg/L (96 h) | |
| Ecotoxicity (Daphnia, EC50) | 93 mg/L (48 h) | |
| Ecotoxicity (Algae, EC50) | > 100 mg/L (72 h) |
Role in Drug Development: Synthesis of Prucalopride
1-(3-Methoxypropyl)-4-piperidinamine is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
Prucalopride Signaling Pathway
Prucalopride exerts its prokinetic effects by selectively activating 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that leads to enhanced acetylcholine release, which in turn stimulates colonic peristalsis and increases bowel motility.[4][5][6][7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of 1-(3-Methoxypropyl)-4-piperidinamine, based on methodologies described in patent literature.[8][9] Researchers should adapt these methods based on laboratory conditions and safety protocols.
Synthesis via Reductive Amination
This protocol outlines a common synthetic route starting from 1-(3-methoxypropyl)-4-piperidone.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (1 equivalent), a solution of ammonia in methanol (e.g., 7M), and a palladium on carbon catalyst (10% Pd/C).[9]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5-5 MPa with hydrogen and heat to 40-80°C. Maintain stirring for 7-10 hours, monitoring the reaction progress by TLC or GC-MS.[9]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude 1-(3-Methoxypropyl)-4-piperidinamine as a yellow oil.[9]
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia).
Preparation of Free Base from Hydrochloride Salt
This protocol describes the conversion of the hydrochloride salt to the free base.
Methodology:
-
Dissolution: Dissolve 1-(3-methoxypropyl)-4-piperidinamine hydrochloride (1 equivalent) in methanol.[9]
-
Basification: Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 2 hours.[9]
-
Filtration: Filter the mixture to remove the inorganic salts.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the free base, 1-(3-methoxypropyl)-4-piperidinamine, as a yellow oil.[9]
Analytical Characterization
The identity and purity of synthesized 1-(3-Methoxypropyl)-4-piperidinamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (ESI-MS (m/z): 173 [M+H]⁺).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Conclusion
1-(3-Methoxypropyl)-4-piperidinamine is a fundamentally important intermediate in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, handling requirements, and synthetic routes is crucial for its effective use in the development of innovative therapeutics like Prucalopride. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile compound.
References
- 1. Cas 179474-79-4,1-(3-Methoxypropyl)-4-piperidinamine | lookchem [lookchem.com]
- 2. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 3. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 7. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 9. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
